

WCK-4234: A Novel Diazabicyclooctane Demonstrating Potent Efficacy Against OXA-48Producing Enterobacterales

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Compound of Interest		
Compound Name:	WCK-4234	
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A comparative analysis of **WCK-4234** and other diazabicyclooctane (DBO) β -lactamase inhibitors reveals its distinct potential in combating challenging carbapenem-resistant Enterobacterales.

Researchers and drug development professionals are in a continuous race against the evolution of antibiotic resistance. A significant threat is the rise of OXA-48-producing Enterobacterales, which are resistant to many last-resort carbapenem antibiotics. This guide provides a comprehensive comparison of the in vitro efficacy of a novel diazabicyclooctane, WCK-4234, against these pathogens, benchmarked against other DBOs such as avibactam, relebactam, and vaborbactam.

Comparative In Vitro Efficacy

WCK-4234, in combination with carbapenems like imipenem and meropenem, has shown remarkable activity in restoring the efficacy of these antibiotics against OXA-48-producing Enterobacterales.[1] Unlike some other DBOs, **WCK-4234** demonstrates a distinctive ability to overcome resistance mediated by OXA-type carbapenemases.[1]

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, offering a clear comparison of **WCK-4234**'s performance alongside other DBO-based combinations.



Table 1: Efficacy of **WCK-4234** in Combination with Carbapenems against OXA-48/181-Producing Enterobacterales

Organism Collection (n)	Carbapenem	MIC Range of Carbapenem Alone (mg/L)	MIC of Carbapenem + WCK-4234 (4 mg/L) (mg/L)
Enterobacterales with OXA-48/181 (various)	Imipenem	16 to >128	≤2 (in almost all cases)
Enterobacterales with OXA-48/181 (various)	Meropenem	8 to >128	≤2 (in almost all cases)

Data sourced from a study by Mushtaq et al. (2017).[1] **WCK-4234** was shown to lack direct antibacterial activity on its own.

Table 2: Comparative Efficacy of Other DBO Combinations against OXA-48-like-Producing Enterobacterales



DBO Combination	Organism Collection (n)	MIC50 (mg/L)	MIC ₉₀ (mg/L)	Reference
Imipenem/Releb actam	OXA-48-like- producing Enterobacterales (407)	2	4	[2]
Meropenem/Vab orbactam	OXA-48-like- producing Enterobacterales (407)	2	8	[2]
Ceftazidime/Avib actam	OXA-48-like- producing Enterobacterales (407)	0.5	2	[2]
Ceftazidime/Avib actam	OXA-48- producing Enterobacterales (113)	0.5	2	[3]
Meropenem/Vab orbactam	OXA-48- producing Enterobacterales (113)	2	32	[3]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly indicates that while combinations like imipenem/relebactam and meropenem/vaborbactam show limited additional benefit over the carbapenem alone against OXA-48 producers, ceftazidime/avibactam is highly effective.[2] **WCK-4234**'s ability to reduce imipenem and meropenem MICs to clinically achievable levels for nearly all tested OXA-48-producing isolates positions it as a promising new therapeutic agent.[1]

Experimental Protocols

Validation & Comparative





The in vitro efficacy data presented in this guide was primarily generated using standardized antimicrobial susceptibility testing methods, as detailed below.

Minimum Inhibitory Concentration (MIC) Determination:

The core experimental procedure for evaluating the efficacy of these antibiotic combinations is the determination of the Minimum Inhibitory Concentration (MIC). The following outlines a typical protocol based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

- Bacterial Isolates: A panel of well-characterized, clinical isolates of Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli) confirmed to produce OXA-48 or its variants is selected.
- Culture Preparation: Isolates are subcultured on an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated at 35-37°C to obtain fresh, pure colonies.
- Inoculum Preparation: A bacterial suspension is prepared in a sterile saline or broth to match
 the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸
 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of
 approximately 5 x 10⁵ CFU/mL in the test wells.
- Antimicrobial Agent Preparation: Stock solutions of the carbapenems (imipenem, meropenem) and DBOs (WCK-4234, avibactam, relebactam, vaborbactam) are prepared.
 For combination testing, the DBO is added at a fixed concentration (e.g., 4 mg/L for WCK-4234 and avibactam) to each dilution of the partner β-lactam antibiotic.

MIC Assay:

- Broth Microdilution: Two-fold serial dilutions of the antimicrobial agents (alone or in combination) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Each well is then inoculated with the prepared bacterial suspension.
- Agar Dilution: Two-fold serial dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes. The bacterial suspensions are then inoculated onto the surface of the agar plates.

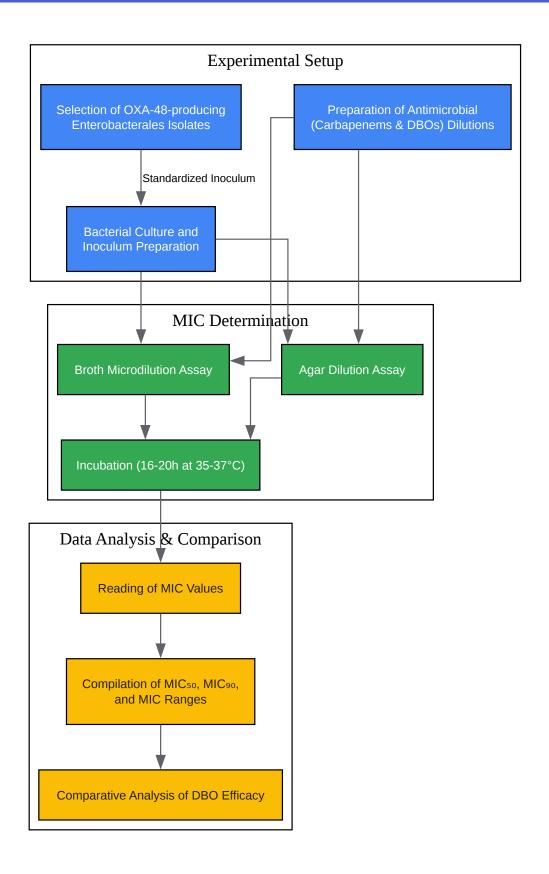


- Incubation: The inoculated microtiter plates or agar plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a comparative study evaluating the efficacy of different DBOs against OXA-48-producing Enterobacterales.





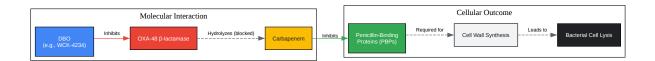
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Caption: Workflow for comparative MIC testing of DBOs.



Signaling Pathways and Logical Relationships

The primary mechanism of action involves the DBO inhibiting the OXA-48 β-lactamase, thereby protecting the carbapenem from hydrolysis and allowing it to exert its antibacterial activity by inhibiting bacterial cell wall synthesis.



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Caption: Mechanism of DBO-mediated carbapenem potentiation.

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